Calycosin

Catalog No.
S522532
CAS No.
20575-57-9
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calycosin

CAS Number

20575-57-9

Product Name

Calycosin

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3

InChI Key

ZZAJQOPSWWVMBI-UHFFFAOYSA-N

SMILES

Array

solubility

In methanol, 1 mg/mL, clear, colorless

Synonyms

7,3'-dihydroxy-4'-methoxyisoflavone, calycosin

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O

The exact mass of the compound Calycosin is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 542.1 mg/l at 25 °c (est)in methanol, 1 mg/ml, clear, colorless. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Calycosin (3'-hydroxy-4'-methoxyisoflavone) is a high-value O-methylated isoflavone and the primary bioactive aglycone derived from Astragalus membranaceus. In industrial and laboratory procurement, it is prioritized for its potent phytoestrogenic, antioxidant, and enzyme-inhibitory properties [1]. Unlike crude botanical extracts, pure calycosin provides the strict stoichiometric control required for reproducible receptor binding assays (e.g., estrogen receptor beta) and targeted cosmetic formulations. Its specific structural feature—a 3'-hydroxyl group on the B-ring—grants it distinct electron-donating capabilities that fundamentally differentiate its reactivity and pharmacological profile from closely related isoflavones lacking this moiety[1].

Substituting calycosin with its closest structural analog, formononetin (which lacks the 3'-hydroxyl group), results in a near-total loss of direct free-radical scavenging ability, rendering it useless for direct antioxidant formulations [1]. Similarly, substituting pure calycosin with its naturally occurring glycoside, calycosin-7-O-beta-D-glucoside, compromises in vitro assay reproducibility; the bulky sugar moiety significantly reduces direct cellular permeability and necessitates enzymatic cleavage to activate the compound in cell-free or isolated cell systems [2]. Furthermore, utilizing crude Astragalus extracts introduces unacceptable batch-to-batch variability in isoflavone ratios, disqualifying them from precise pharmacokinetic or target-binding studies where exact molar concentrations of the aglycone are required [1].

Formulation Compatibility: Absolute Antioxidant Superiority Over Formononetin

For procurement in antioxidant formulation or oxidative stress modeling, calycosin demonstrates massive quantitative superiority over its close analog formononetin. In standardized DPPH radical scavenging assays, calycosin achieves an IC50 of 0.64 mg/mL, whereas formononetin exhibits a negligible 0.72% inhibition even at a massive concentration of 8.05 mg/mL [1]. This stark contrast proves that the 3'-hydroxyl group is non-negotiable for free-radical neutralization.

Evidence DimensionDPPH Radical Scavenging Activity
Target Compound DataCalycosin: IC50 = 0.64 mg/mL
Comparator Or BaselineFormononetin: 0.72% inhibition at 8.05 mg/mL (effectively inactive)
Quantified DifferenceOrders of magnitude higher scavenging efficiency for Calycosin
ConditionsCell-free DPPH radical scavenging assay

Buyers developing direct antioxidant formulations or assays must procure calycosin, as formononetin cannot function as a standalone radical scavenger.

Industrial Workflow Fit: Superior Tyrosinase Inhibition for Cosmeceuticals

In dermatological and cosmetic active procurement, calycosin outperforms established industry benchmarks for skin brightening. Quantitative in vivo and in vitro modeling demonstrates that calycosin inhibits tyrosinase with an IC50 of 30.35 µM. This is highly superior to the common commercial standard kojic acid (IC50 = 6.51 × 10^3 µM) and slightly more potent than the heavily regulated hydroquinone (IC50 = 37.35 µM) [1]. This positions calycosin as a high-efficacy, premium substitute for traditional melanin inhibitors.

Evidence DimensionTyrosinase Inhibition (IC50)
Target Compound DataCalycosin: 30.35 µM
Comparator Or BaselineKojic Acid: 6.51 × 10^3 µM; Hydroquinone: 37.35 µM
Quantified Difference>200x more potent than Kojic Acid; ~1.2x more potent than Hydroquinone
ConditionsZebrafish in vivo pigmentation model and molecular docking

Provides a quantitative justification for selecting calycosin as a high-performance active ingredient in premium cosmetic and dermatological formulations.

In Vitro Assay Suitability: Aglycone Permeability vs. Glycoside Inactivity

When designing in vitro cellular assays (e.g., PC12 cell models of oxidative damage), the choice of molecular form is critical. While calycosin-7-O-glucoside possesses baseline antioxidant properties, it shows almost no protective activity in damaged PC12 cells due to poor membrane permeability. In contrast, the aglycone calycosin successfully penetrates the cells and inhibits XA/XO-induced oxidative injury with a highly potent EC50 of 50 ng/mL[1]. Procurement of the aglycone is therefore mandatory for direct cellular assays.

Evidence DimensionCellular Neuroprotection (EC50 against XA/XO injury)
Target Compound DataCalycosin (Aglycone): EC50 = 50 ng/mL
Comparator Or BaselineCalycosin-7-O-glucoside: No significant protective activity
Quantified DifferenceAbsolute functional difference in cellular models
ConditionsPC12 cells subjected to xanthine/xanthine oxidase (XA/XO)-induced injury

Ensures researchers procure the membrane-permeable aglycone form to avoid false-negative results in live-cell in vitro assays.

Premium Cosmeceutical Formulations

Due to its superior tyrosinase inhibition profile compared to kojic acid and hydroquinone, calycosin is the optimal choice for high-end skin-brightening and anti-hyperpigmentation products [1].

In Vitro Neuroprotection and Oxidative Stress Modeling

Calycosin is strictly preferred over its glycoside form and formononetin for direct cellular assays (such as PC12 cell rescue) because of its superior membrane permeability and potent 3'-hydroxyl-driven radical scavenging [2].

Phytoestrogen Receptor Binding Assays

As a highly active O-methylated isoflavone, pure calycosin is utilized as a standardized ligand for estrogen receptor-beta (ERβ) activation studies in cardiovascular and oncological research, where crude extracts cannot provide accurate molar dosing [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white powder

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

LogP

log Kow = 2.37 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

09N3E8P7TA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway.

Vapor Pressure

2.4X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

20575-57-9

Metabolism Metabolites

Calycosin and calycosin-7-O-beta-d-glucoside are two main bioactive isoflavonoids in Astragali Radix. To profile the metabolites of calycosin in rat hepatic 9000 g supernatant incubation system and the metabolites of calycosin-7-O-beta-d-glucoside in rat urine, high performance liquid chromatography with diode array detector and combined with electrospray ionization ion trap time-of-flight multistage mass spectrometry (HPLC-DAD-ESI-IT-TOF-MSn) technique was used. Totally, 24 new in vitro metabolites of calycosin and 33 new in vivo metabolites of calycosin-7-O-beta-d-glucoside were identified. Monoglucosylation, monopentosylation, demethylation, dehydroxylation, dimerization, and trimerization were found to be new in vitro metabolic reactions of calycosin; hydroxylation and hydrogenation were new metabolic reactions of calycosin-7-O-beta-d-glucoside in vivo. The major metabolic reactions of calycosin in rat hepatic 9000 g supernatant incubation system were monohydroxylation on A-ring, dimerization (CO coupling), dimerization (CC coupling) and dehydroxylation; the major phase I metabolic reactions of calycosin-7-O-beta-d-glucoside in rats were deglycosylation, hydroxylation, demethylation and dehydroxylation. Hydroxylation, dehydroxylation, and demethylation were common metabolic pathways to calycosin and calycosin-7-O-beta-d-glucoside, and some of their metabolites formed through these reactions, such as 8-hydroxycalycosin (S10, M10), pratensein (5-hydroxycalycosin, S19, M27) and formononetin (S22, M28), daidzein (M22), 7,3',4'-trihydroxyisoflavone (S13, aglycon of M3 and M8), equol (aglycon of M19 and M20) had been reported to have many bioactivities related to the pharmacological effects of calycosin and calycosin-7-O-beta-d-glucoside. These findings would enhance understanding of the metabolism and real active forms of calycosin and calycosin-7-O-beta-d-glucoside.
In vivo and in vitro metabolites of calycosin-7-O-beta-D-glucopyranoside in rats were identified using a specific and sensitive high performance liquid chromatography-tandem mass spectrometry (HPLC-MS(n)) method. The parent compound and twelve metabolites were found in rat urine after oral administration of calycosin-7-O-beta-D-glucopyranoside. The parent compound and six metabolites were detected in rat plasma. In heart, liver, spleen, lung and kidney samples, respectively, six, eight, seven, nine and nine metabolites were identified, in addition to the parent compound. Three metabolites, but no trace of parent drug, were found in the rat intestinal flora incubation mixture and feces, which demonstrated cleavage of the glycosidic bond of the parent compound in intestines. The main phase I metabolic pathways of calycosin-7-O-beta-D-glucopyranoside in rats were deglycosylation, dehydroxylation and demethylation reactions; phase II metabolism included sulfation, methylation, glucuronidation and glycosylation (probably). Furthermore, two metabolites commonly found in rat urine, plasma and tissues were isolated from feces and characterized by NMR. The antiviral activities of the metabolite calycosin against coxsackie virus B3 (CVB3) and human immunodeficiency virus (HIV) were remarkably stronger than those of calycosin-7-O-beta-D-glucopyranoside.

Wikipedia

Calycosin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

General Manufacturing Information

Isoflavone and phytoestrogen isolated from traditional Chinese medicinal herb

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Keep in a dry place.

Interactions

Danggui Buxue Tang (DBT), a herbal decoction contains Astragali Radix (AR) and Angelicae Sinensis Radix (ASR), has been used as a health food supplement in treating menopausal irregularity in women for more than 800 years in China. Several lines of evidence indicate that the synergistic actions of AR and ASR in this herbal decoction leading to a better pharmacological effect of DBT. Here, the role of different herbs in directing the transport of active ingredients of DBT was determined. A validated RRLC-QQQ-MS/MS method was applied to determinate the permeability of ingredients across the Caco-2 cell monolayer. AR-derived chemicals, including astragaloside IV, calycosin and formononetin, as well as ASR-derived chemicals, including ferulic acid and ligustilide, were determined by RRLC-QQQ-MS/MS. The pharmacokinetic results showed that the membrane permeabilities of calycosin and formononetin, two of the major flavonoids in AR, could be markedly increased in the presence of ASR extract: this induction effect could be mediated by ferulic acid deriving from ASR. In contrast, the extract of AR showed no effect on the chemical permeability. The current results suggested that the ingredients of ASR (such as ferulic acid) could enhance the membrane permeability of AR-derived formononetin and calycosin in cultured Caco-2 cells. The possibility of herb-drug synergy within DBT was proposed here.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Chen HS, Chen X, Li WT, Shen JG. Targeting RNS/caveolin-1/MMP signaling cascades to protect against cerebral ischemia-reperfusion injuries: potential application for drug discovery. Acta Pharmacol Sin. 2018 May;39(5):669-682. doi: 10.1038/aps.2018.27. Epub 2018 Mar 29. Review. PubMed PMID: 29595191; PubMed Central PMCID: PMC5943912.
2: Kong X, Wang F, Niu Y, Wu X, Pan Y. A comparative study on the effect of promoting the osteogenic function of osteoblasts using isoflavones from Radix Astragalus. Phytother Res. 2018 Jan;32(1):115-124. doi: 10.1002/ptr.5955. Epub 2017 Oct 18. Review. PubMed PMID: 29044703.
3: Zhang DQ, Wang HB, Wang SF, Wang DQ. [Research achievements on biological activities of calycosin]. Zhongguo Zhong Yao Za Zhi. 2015 Nov;40(22):4339-45. Review. Chinese. PubMed PMID: 27097403.
4: Gong AG, Li N, Lau KM, Lee PS, Yan L, Xu ML, Lam CT, Kong AY, Lin HQ, Dong TT, Tsim KW. Calycosin orchestrates the functions of Danggui Buxue Tang, a Chinese herbal decoction composing of Astragali Radix and Angelica Sinensis Radix: An evaluation by using calycosin-knock out herbal extract. J Ethnopharmacol. 2015 Jun 20;168:150-7. doi: 10.1016/j.jep.2015.03.033. Epub 2015 Mar 19. Review. PubMed PMID: 25796405.
5: Gao J, Liu ZJ, Chen T, Zhao D. Pharmaceutical properties of calycosin, the major bioactive isoflavonoid in the dry root extract of Radix astragali. Pharm Biol. 2014 Sep;52(9):1217-22. doi: 10.3109/13880209.2013.879188. Epub 2014 Mar 17. Review. PubMed PMID: 24635389.
6: Majewska I, Gendaszewska-Darmach E. Proangiogenic activity of plant extracts in accelerating wound healing - a new face of old phytomedicines. Acta Biochim Pol. 2011;58(4):449-60. Epub 2011 Oct 27. Review. PubMed PMID: 22030557.

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